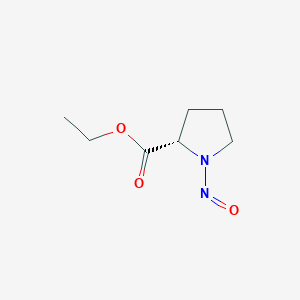
Ethyl 1-nitrosoproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-nitrosoproline (ENP) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields, including medicine and agriculture. ENP is a derivative of proline, an amino acid that has important roles in protein synthesis and structure. ENP has been studied for its ability to induce nitric oxide (NO) production, which has numerous physiological and biochemical effects.
Mecanismo De Acción
Ethyl 1-nitrosoproline induces NO production by activating the enzyme nitric oxide synthase (NOS). NO is a signaling molecule that has numerous physiological and biochemical effects, including vasodilation, neurotransmission, and immune response modulation. Ethyl 1-nitrosoproline has been shown to increase NO production in various cell types, including endothelial cells, neurons, and immune cells.
Biochemical and Physiological Effects:
Ethyl 1-nitrosoproline-induced NO production has numerous biochemical and physiological effects. In the cardiovascular system, NO induces vasodilation, which can improve blood flow and reduce blood pressure. In the nervous system, NO acts as a neurotransmitter and can modulate synaptic transmission. In the immune system, NO can modulate immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-nitrosoproline has several advantages for lab experiments, including its ability to induce NO production in various cell types and its relatively low toxicity. However, Ethyl 1-nitrosoproline's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for Ethyl 1-nitrosoproline research. In medicine, Ethyl 1-nitrosoproline could be further investigated as a potential treatment for neurodegenerative diseases and cancer. In agriculture, Ethyl 1-nitrosoproline could be studied for its potential to improve crop yield and quality. Additionally, further research is needed to fully understand Ethyl 1-nitrosoproline's mechanism of action and its effects on different cell types.
Métodos De Síntesis
Ethyl 1-nitrosoproline can be synthesized by reacting ethyl bromoacetate with sodium nitrite and proline in the presence of an acid catalyst. This reaction produces Ethyl 1-nitrosoproline as a yellow crystalline solid with a melting point of 110-112°C.
Aplicaciones Científicas De Investigación
Ethyl 1-nitrosoproline has been studied for its potential applications in various fields of scientific research. In medicine, Ethyl 1-nitrosoproline has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Ethyl 1-nitrosoproline has been investigated for its ability to increase plant growth and yield.
Propiedades
Número CAS |
17431-20-8 |
|---|---|
Nombre del producto |
Ethyl 1-nitrosoproline |
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
CPURSCKAPPWVBT-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCN1N=O |
SMILES |
CCOC(=O)C1CCCN1N=O |
SMILES canónico |
CCOC(=O)C1CCCN1N=O |
Otros números CAS |
17431-20-8 |
Sinónimos |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)


![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)



![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)